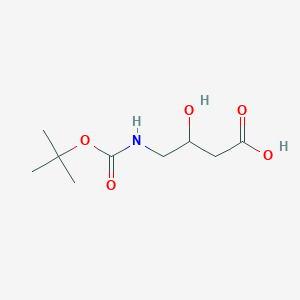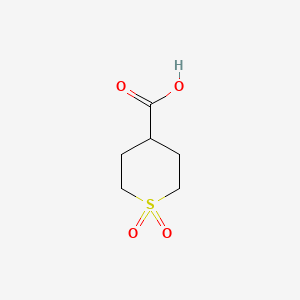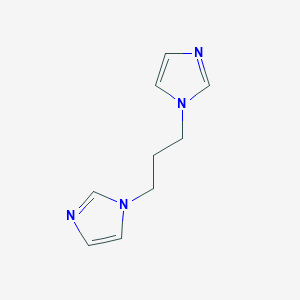
1,3-Di(1h-imidazol-1-yl)propane
Übersicht
Beschreibung
1,3-Di(1H-imidazol-1-yl)propane is a compound with the molecular formula C9H12N4 and a molecular weight of 176.22 . It is also known by the IUPAC name 1-[3-(1H-imidazol-1-yl)propyl]-1H-imidazole . The compound is stored in a dry room at normal temperature .
Molecular Structure Analysis
The molecular structure of 1,3-Di(1h-imidazol-1-yl)propane consists of nine carbon atoms, twelve hydrogen atoms, and four nitrogen atoms . The exact mass of the molecule is 176.10600 .Wissenschaftliche Forschungsanwendungen
- 1,3-Di(1H-imidazol-1-yl)propane serves as a versatile ligand in the construction of MOFs and coordination polymers. These materials exhibit fascinating structural diversity and have applications in gas storage, catalysis, and drug delivery .
- The imidazole moieties in 1,3-Di(1H-imidazol-1-yl)propane can coordinate with metal ions, making it useful in catalytic reactions. Researchers have explored its potential in various transformations, such as C-C bond formation, oxidation, and reduction .
- Due to its inherent fluorescence properties, this compound has been investigated as a fluorescent probe for metal ions (e.g., Zn²⁺, Cu²⁺) and as a sensor for detecting environmental pollutants or biological analytes .
- 1,3-Di(1H-imidazol-1-yl)propane derivatives have shown promise in antimicrobial and antifungal activities. Researchers have synthesized analogs to explore their potential as novel therapeutic agents .
- The ability of this compound to form hydrogen bonds and coordinate with metal ions contributes to its role in supramolecular chemistry. It participates in the assembly of functional materials, including host-guest complexes and self-assembled structures .
- Researchers have utilized 1,3-Di(1H-imidazol-1-yl)propane in crystal engineering to design and control the crystal packing of coordination compounds. This field aims to tailor material properties by manipulating intermolecular interactions .
- The compound’s imidazole rings can participate in various synthetic transformations. It has been employed in the synthesis of heterocyclic compounds, pharmaceutical intermediates, and functional materials .
- Inspired by metalloenzymes, scientists have explored the use of 1,3-Di(1H-imidazol-1-yl)propane-based complexes as biomimetic catalysts. These complexes mimic the reactivity of natural enzymes and may find applications in green chemistry .
Metal-Organic Frameworks (MOFs) and Coordination Polymers
Catalysis
Fluorescent Probes and Sensors
Biological Applications
Supramolecular Chemistry
Crystal Engineering
Organic Synthesis
Metalloenzymes and Biomimetic Catalysis
Safety and Hazards
The compound is labeled with the GHS07 pictogram, indicating that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust, gas, or vapors, avoiding contact with skin and eyes, and using personal protective equipment .
Eigenschaften
IUPAC Name |
1-(3-imidazol-1-ylpropyl)imidazole | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N4/c1(4-12-6-2-10-8-12)5-13-7-3-11-9-13/h2-3,6-9H,1,4-5H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISXPITWIJWSEKJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C=N1)CCCN2C=CN=C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,3-Di(1h-imidazol-1-yl)propane | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does 1,3-di(1H-imidazol-1-yl)propane contribute to the formation of MOFs?
A1: 1,3-Di(1H-imidazol-1-yl)propane acts as a bridging ligand in the construction of MOFs. Its two imidazole rings possess nitrogen atoms capable of coordinating to metal ions. This bridging action, in conjunction with other organic linkers, leads to the formation of intricate three-dimensional framework structures. [, , , , , ]
Q2: What are some notable structural characteristics of MOFs incorporating 1,3-di(1H-imidazol-1-yl)propane?
A2: Research highlights the diversity of MOF structures achievable using 1,3-di(1H-imidazol-1-yl)propane. These structures range from one-dimensional chains to complex three-dimensional networks. The specific arrangement is influenced by factors such as the metal ion, additional organic ligands, and synthesis conditions. [, , , , , , ]
Q3: Can you provide an example of 1,3-di(1H-imidazol-1-yl)propane's role in a specific MOF application?
A3: Certainly. In one study, researchers synthesized a cadmium-based MOF employing 1,3-di(1H-imidazol-1-yl)propane as a bridging ligand. This MOF exhibited remarkable selectivity and sensitivity as a bifunctional luminescent sensor for detecting nitrobenzene and copper ions (Cu2+). The fluorescence quenching mechanism with nitrobenzene was attributed to electron transfer interactions. []
Q4: Has computational chemistry been employed to study MOFs containing 1,3-di(1H-imidazol-1-yl)propane?
A4: Yes, computational techniques like density functional theory (DFT) have been used. For instance, DFT calculations provided evidence supporting the electron transfer mechanism responsible for fluorescence quenching in a cadmium-based MOF incorporating 1,3-di(1H-imidazol-1-yl)propane. Such computational approaches provide valuable insights into the electronic properties and behavior of these materials. []
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



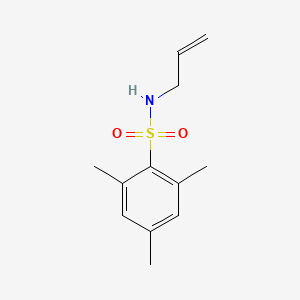
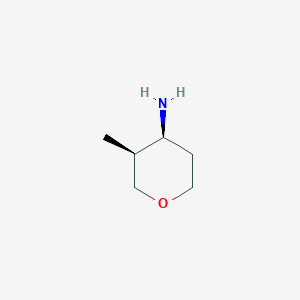
![N-(2-methyl-5-nitrophenyl)-2-[(4-methylphenyl)thio]acetamide](/img/structure/B3150731.png)
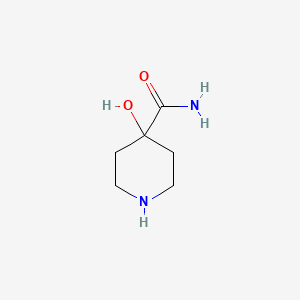
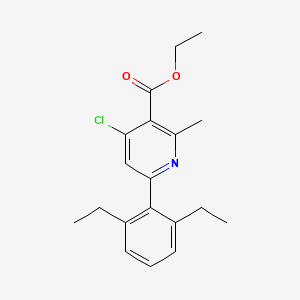
![Methyl 3-[4-(propan-2-yl)phenyl]prop-2-enoate](/img/structure/B3150750.png)
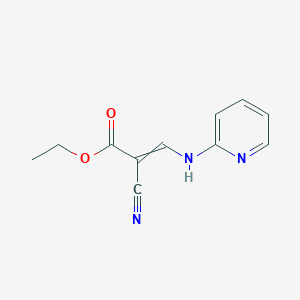
![7-Nitro-3,4-dihydro-2H-benzo[b][1,4]thiazine](/img/structure/B3150757.png)


